2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound characterized by the presence of a pyridine ring fused with an oxadiazole ring. This compound is notable for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C₉H₁₀N₄O, with a molecular weight of 190.21 g/mol. It has garnered attention due to its structural properties and biological activities.
This compound is classified under oxadiazoles, a group of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of various derivatives of 1,3,4-oxadiazoles have been extensively studied, with numerous research articles detailing their synthesis methods and biological evaluations .
The synthesis of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the reaction of picolinohydrazide with unsymmetrical anhydrides or other reagents that facilitate the formation of the oxadiazole ring. A common method includes the following steps:
Characterization techniques such as Proton Nuclear Magnetic Resonance (NMR), Carbon NMR, Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra reveal distinct chemical shifts corresponding to various protons in the molecule .
The molecular structure of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine features a pyridine ring attached to an oxadiazole moiety. The oxadiazole ring contributes to the compound's stability and reactivity.
The key structural data includes:
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for compounds like 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine often involves interaction with specific biological targets such as enzymes or receptors. For instance, oxadiazole derivatives have been shown to exhibit antimicrobial activity by inhibiting bacterial growth through disruption of metabolic pathways .
Studies indicate that these compounds may interact with DNA or proteins, leading to alterations in cellular processes that inhibit growth or induce apoptosis in cancer cells .
Relevant analyses include spectroscopic data that confirm structural integrity and purity levels.
The primary applications of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine lie within medicinal chemistry as potential antimicrobial agents and anticancer drugs. Research has demonstrated its efficacy against various pathogenic strains, indicating its promise as a lead compound for further drug development . Additionally, its unique structural features make it a candidate for exploring new therapeutic avenues in drug discovery.
Traditional synthesis of 2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine relies heavily on cyclocondensation reactions between carboxylic acid derivatives and hydrazide precursors. This approach typically involves:
A critical modification involves sulfonyl acetic acid hydrazides as starting materials. When cyclocondensed with pyridine-3-carboxylic acid under POCl₃ mediation, these yield intermediates that undergo nucleophilic displacement to introduce the ethanamine side chain [7]. Reaction times typically span 6-12 hours with moderate yields (45-65%), though halogenated pyridine derivatives often require higher temperatures (110-120°C) due to reduced nucleophilicity.
Table 1: Traditional Cyclocondensation Parameters
Starting Material | Reagent | Temperature (°C) | Time (h) | Yield Range (%) |
---|---|---|---|---|
Pyridine-3-carbohydrazide | POCl₃ | 80-100 | 8-10 | 50-65 |
Sulfonyl acetic hydrazide | POCl₃ | 100-120 | 6-8 | 45-60 |
Halogenated pyridine hydrazide | POCl₃ | 110-120 | 10-12 | 40-55 |
Key limitations include moderate regioselectivity with asymmetric substrates and the generation of stoichiometric acidic waste, necessitating stringent purification. Microwave-assisted cyclocondensation (30-60 minutes) has emerged as an alternative to improve efficiency, though scalability remains challenging [7] [10].
Transition metal catalysis addresses traditional synthesis limitations by enabling chemo-selective C–X bond formation under milder conditions. Copper and palladium catalysts are particularly effective for constructing the oxadiazole-pyridine linkage:
Copper(I)-catalyzed pathways: CuI (10-20 mol%) with nitrogen ligands (e.g., L-proline) facilitates tandem C–O and C–N bond formation between 3-cyanomethylpyridine and acyl hydrazides. This method operates optimally at 90°C in 2-methoxyethanol, achieving yields of 75-85% within 2-4 hours. The electron-withdrawing nature of the pyridinyl group enhances oxidative addition efficiency at the copper center [2] [8].
Palladium-mediated cross-coupling: Pd(PPh₃)₄ (5 mol%) enables Suzuki-Miyaura coupling between 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetamide and pyridin-3-ylboronic acid. Aqueous DMSO mixtures (80°C, 6 hours) afford the target compound in 70-78% yield. This approach tolerates diverse functional groups (e.g., esters, halogens) on the pyridine ring [2] [8].
Table 2: Transition Metal-Catalyzed Method Comparison
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
CuI (20 mol%) | L-Proline | 2-Methoxyethanol | 90 | 82 | Single-step cyclization |
Pd(PPh₃)₄ (5 mol%) | None | DMSO/H₂O | 80 | 75 | Functional group tolerance |
CuO@GO nanocomposite (15 mol%) | None | Ethanol | 70 | 88 | Recyclable catalyst (>5 cycles) |
Notably, nanocatalysts like graphene oxide-supported CuO (CuO@GO) enhance sustainability via recyclability (5 cycles with <5% activity loss). Mechanistic studies confirm that rate-determining reductive elimination from Pd(II) or Cu(III) intermediates governs efficiency [2].
Multi-component reactions (MCRs) streamline synthesis by converging reactants in a single vessel, significantly improving atom economy. Two dominant strategies exist for this oxadiazole derivative:
Table 3: Multi-Condensation Reaction Optimization
Reaction Type | Catalyst | Conditions | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DBU-catalyzed cascade | DBU (20 mol%) | EtOH, 100°C | 3 h | 68-83 | <5% |
Pyruvic acid assembly | AcOH | Reflux, 120°C | 8 h | 60-75 | 10-15% |
Microwave-assisted | None | 120°C, sealed vessel | 20 min | 80-90 | <3% |
Critical advantages include avoidance of isolation of moisture-sensitive intermediates and inherent scalability. However, electronic effects of pyridine substituents impact cyclization efficiency: electron-donating groups (e.g., -OMe) reduce yields by 10-15% compared to electron-withdrawing analogs (-NO₂) [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: